7-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a unique combination of imidazole and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting with the preparation of the imidazole and benzofuran intermediates. The imidazole moiety can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The benzofuran component is often prepared via the cyclization of appropriate phenolic precursors. The final step involves the coupling of these intermediates under mild conditions, often using triethylamine as a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to modify the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the imidazole ring typically yields imidazolium salts, while reduction of the benzofuran moiety can lead to dihydrobenzofuran derivatives .
Scientific Research Applications
7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, affecting enzyme activity, while the benzofuran component can interact with various biological receptors .
Comparison with Similar Compounds
Similar Compounds
4,5-DIPHENYL-1H-IMIDAZOL-2-YL: Known for its broad range of biological activities.
BENZOFURAN DERIVATIVES: Used in the development of pharmaceuticals and materials.
Uniqueness
What sets 7-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE apart is its unique combination of imidazole and benzofuran moieties, which allows it to exhibit a wide range of chemical and biological activities .
Properties
Molecular Formula |
C27H24N2O5S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
7-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H24N2O5S/c1-31-23-18-14-34-26(30)20(18)19(24(32-2)25(23)33-3)15-35-27-28-21(16-10-6-4-7-11-16)22(29-27)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,28,29) |
InChI Key |
VBJQYTRBSHYBTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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